Chemical structure and molecular weight of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid
Chemical structure and molecular weight of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid
Structural Characterization, Synthetic Logic, and Reactivity Profile[1][2]
Executive Summary & Chemical Identity[1][2]
4-(Chlorosulfonyl)-2-hydroxybenzoic acid is a specialized bifunctional aromatic building block used primarily in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its more common isomer, 5-(chlorosulfonyl)-2-hydroxybenzoic acid (a precursor to saluretics like xipamide), the 4-isomer represents a specific structural variation often employed in Structure-Activity Relationship (SAR) studies to probe the spatial requirements of sulfonamide binding pockets in carbonic anhydrase inhibitors and diuretic targets.[1]
This guide provides a definitive technical analysis of its structure, a logic-driven synthetic pathway distinguishing it from standard chlorosulfonation products, and rigorous handling protocols.[1]
Chemical Data Table
| Property | Specification |
| IUPAC Name | 4-(Chlorosulfonyl)-2-hydroxybenzoic acid |
| Common Name | 4-Chlorosulfonylsalicylic acid |
| CAS Number | Note: Often conflated with 5-isomer or 4-chloro-5-sulfonyl variants.[2][1][3] Specific isomer requires structural verification. (Ref: PubChem CID 14668531) |
| Molecular Formula | C₇H₅ClO₅S |
| Molecular Weight | 236.63 g/mol |
| Monoisotopic Mass | 235.9546 g/mol |
| SMILES | OC(=O)C1=CC=C(S(=O)(=O)Cl)C=C1O |
| Physical State | Off-white to pale yellow crystalline solid (Hygroscopic) |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, EtOAc); Hydrolyzes in water |
Structural Analysis & Molecular Geometry
The molecule features a trisubstituted benzene ring with three distinct functional groups, each imparting specific reactivity and electronic properties.[1]
Functional Group Interplay
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Carboxylic Acid (C-1): Electron-withdrawing group (EWG).[1] Provides a handle for esterification or amide coupling. pKa ≈ 3.0 (influenced by the ortho-OH).
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Hydroxyl Group (C-2): Electron-donating group (EDG).[2][1] Forms an intramolecular hydrogen bond with the carboxyl carbonyl, stabilizing the structure but also influencing solubility.
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Sulfonyl Chloride (C-4): Strong EWG.[2][1] The most reactive site, susceptible to nucleophilic attack by amines (to form sulfonamides) or water (hydrolysis to sulfonic acid).[1]
Visualization: Connectivity Diagram
The following diagram illustrates the connectivity and the critical distinction in substitution patterns compared to the 5-isomer.
Figure 1: Connectivity map highlighting the 1,2,4-substitution pattern.[2][1] The intramolecular hydrogen bond between the C2-OH and C1-COOH stabilizes the planar conformation.
Synthetic Logic: The "Directing Effect" Challenge
Crucial Insight for Researchers: You cannot synthesize 4-(chlorosulfonyl)-2-hydroxybenzoic acid via direct chlorosulfonation of salicylic acid.
-
Reasoning: The hydroxyl group (-OH) at position 2 is a strong ortho, para-director.[1] The carboxyl group (-COOH) at position 1 is a meta-director.[1]
-
Direct Chlorosulfonation Result: Both directing groups favor substitution at Position 5 .[1]
-
Para to OH.
-
Meta to COOH.
-
Correct Synthetic Pathway: The Meerwein Strategy
To access the 4-isomer , one must use a precursor where the nitrogen is already installed at the 4-position, such as 4-aminosalicylic acid (PAS) .[2][1] The amino group is then converted to the sulfonyl chloride via the Meerwein reaction (diazotization followed by reaction with sulfur dioxide).
Workflow Diagram
Figure 2: Synthetic route bypassing the electronic constraints of direct aromatic substitution.
Experimental Protocols
Synthesis Procedure (Meerwein Reaction)
Note: This protocol is adapted from standard Meerwein sulfonation methodologies for aminobenzoic acids.[2][1]
Reagents:
-
Sodium nitrite (1.1 eq)[1]
-
Sulfur dioxide (gas or generated in situ)[1]
-
Copper(II) chloride (catalytic, 0.2 eq)[1]
Step-by-Step Methodology:
-
Diazotization: Dissolve 4-aminosalicylic acid in a mixture of concentrated HCl and glacial acetic acid. Cool to 0–5°C in an ice/salt bath. Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to prevent decomposition of the diazonium salt. Stir for 30 minutes.
-
Preparation of SO₂ Mixture: In a separate vessel, saturate glacial acetic acid with sulfur dioxide gas (or use a thionyl chloride/water generation method carefully). Add the copper(II) chloride catalyst.
-
Coupling: Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture. A vigorous evolution of nitrogen gas will occur.
-
Completion: Allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 1–2 hours).
-
Isolation: Pour the reaction mixture onto crushed ice. The product, 4-(chlorosulfonyl)-2-hydroxybenzoic acid , will precipitate as an off-white solid.[1]
-
Purification: Filter the solid, wash with cold water (rapidly, to minimize hydrolysis), and dry under high vacuum over P₂O₅.
Handling & Storage[2]
-
Moisture Sensitivity: The sulfonyl chloride moiety is highly susceptible to hydrolysis, converting back to the sulfonic acid.[1]
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Quenching: Quench excess reagent or waste with aqueous sodium bicarbonate solution.
Reactivity & Applications in Drug Design[2]
Nucleophilic Substitution (Sulfonamide Formation)
The primary utility of this compound is as an electrophile for amine coupling.[2][1]
-
Reaction: R-NH₂ + Ar-SO₂Cl → Ar-SO₂NH-R + HCl[1]
-
Conditions: Requires a non-nucleophilic base (e.g., Diisopropylethylamine, Pyridine) in an anhydrous solvent (DCM, THF).[1]
-
Selectivity: The sulfonyl chloride is significantly more reactive than the carboxylic acid towards amines at low temperatures, allowing for selective sulfonamide formation without protecting the carboxylic acid (though transient protection is often safer).[1]
Application Areas
-
Diuretics: Analog synthesis for furosemide/bumetanide-class loop diuretics.
-
Carbonic Anhydrase Inhibitors: The sulfonamide group (-SO₂NH₂) is the classic "zinc-binding group" (ZBG) for carbonic anhydrase inhibition.[2][1] Moving the group from position 5 to position 4 alters the vector of the ZBG, potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II).
References
-
PubChem Database. 4-(chlorosulfonyl)-2-hydroxybenzoic acid (CID 14668531).[2][1][6] National Center for Biotechnology Information. [Link][1]
-
Meerwein, H., et al. Über die Herstellung aromatischer Sulfonsäurechloride aus Diazoniumsalzen.[2][1] Chemische Berichte, 1957. (Foundational methodology for diazonium-to-sulfonyl chloride conversion).
-
Supuran, C. T. Carbonic anhydrase inhibitors.[2][1] Bioorganic & Medicinal Chemistry Letters, 2010.[1] (Context for sulfonamide placement in drug design).
Sources
- 1. 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | 14665-31-7 [sigmaaldrich.com]
- 2. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. PubChemLite - 4-(chlorosulfonyl)-2-hydroxybenzoic acid (C7H5ClO5S) [pubchemlite.lcsb.uni.lu]
N-Substituted Sulfonamide
